molecular formula C13H26N2O2 B2632561 tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate CAS No. 1290046-61-5

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate

Cat. No.: B2632561
CAS No.: 1290046-61-5
M. Wt: 242.363
InChI Key: KLYQWOXEDGDKEN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate ( 1290046-61-5) is a high-purity piperidine-derived building block of significant value in medicinal chemistry and pharmaceutical research . This compound features a piperidine ring with a tert-butyl carbamate (Boc) protective group on the nitrogen atom and a 1-aminopropyl side chain at the 3-position . The Boc group provides steric protection and stabilizes the molecule, allowing for selective reactions at the primary amine of the aminopropyl chain . This makes the compound a versatile intermediate for constructing more complex molecules through coupling reactions, amide bond formation, and reductive amination . Its primary research application is as a key synthetic intermediate in the discovery and development of novel bioactive compounds, including potential therapeutics for neurological disorders and cancer . The mechanism of action for any resulting drug candidate is dependent on the final molecular structure, with this intermediate serving as a critical scaffold that can influence the pharmacodynamics of the end-product . The compound is characterized by a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol . It is supplied with a minimum purity of 95% and requires specific handling and storage conditions to maintain stability; it should be kept in a dark place, sealed in a dry environment, and stored at 2-8°C . As a precaution, this material is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 3-(1-aminopropyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-11(14)10-7-6-8-15(9-10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYQWOXEDGDKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 1-aminopropane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The purity of the final product is ensured through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown potential in targeting neurological disorders, cancer, and inflammatory diseases.

  • Case Study : In vitro studies demonstrated that this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release in THP-1 cells, indicating its anti-inflammatory properties. At a concentration of 10 µM, it achieved a 50% reduction in cell death and a 40% decrease in cytokine release.

The compound exhibits several biological activities:

  • Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Neuroprotective Effects : Studies have indicated that it offers protective effects against neurotoxic agents like amyloid-beta, making it relevant for research on neurodegenerative diseases.

Synthesis of Bioactive Molecules

As a versatile building block, this compound is employed in the synthesis of bioactive molecules, including:

ApplicationDescription
Amino AcidsUsed in the synthesis of amino acids and peptides.
PharmaceuticalsKey component in drug candidates targeting various diseases.
Specialty ChemicalsApplied in producing specialty chemicals for industrial use.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing their function . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of Boc-protected piperidine derivatives with aminoalkyl side chains. Key structural analogs include:

Compound Name CAS Number Substituent Position/Type Structural Similarity Score Key Applications/Properties
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate 1235439-55-0 3-(1-aminoethyl) 0.94–0.96 Intermediate for kinase inhibitors
tert-Butyl 4-(2-aminopropan-2-yl)piperidine-1-carboxylate 530116-33-7 4-(2-aminopropan-2-yl) 0.96 Anticancer agent precursors
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate N/A 4-amino, 4-pyridinyl N/A Neurological target modulation
tert-Butyl 3-(3-iodopropyl)piperidine-1-carboxylate 163210-23-9 3-(3-iodopropyl) N/A Radiolabeling or cross-coupling reactions

Key Observations :

  • Positional Isomerism: The 4-(2-aminopropan-2-yl) derivative (CAS 530116-33-7) exhibits a branched substituent at the 4-position, which may sterically hinder interactions compared to the linear 3-aminopropyl chain .
  • Functional Group Variation : Replacement of the amine with iodine (CAS 163210-23-9) shifts utility toward halogen-based chemistry (e.g., Suzuki coupling), diverging from the biological targeting seen in amine-bearing analogs .

Biological Activity

tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including a piperidine ring and a tert-butyl group, contribute to its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H26N2O2C_{13}H_{26}N_{2}O_{2} with a molecular weight of approximately 242.36 g/mol. Its structure includes:

  • A piperidine ring , which provides structural stability.
  • A tert-butyl group , enhancing lipophilicity.
  • An aminopropyl side chain , which is crucial for biological interactions.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites on target proteins, while the piperidine ring contributes to the overall conformational stability necessary for binding. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : It has shown promise in modulating receptor activity, particularly in neurological contexts, suggesting applications in treating conditions such as depression or anxiety.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activities by inducing apoptosis in cancer cells.

Research Findings

Several studies have explored the biological activity of this compound. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes related to metabolism
Receptor ModulationModulates neurotransmitter receptors
Anticancer ActivityInduces apoptosis in cancer cell lines

Case Study 1: Enzyme Inhibition

In a study focused on metabolic disorders, this compound was tested against a panel of enzymes. Results indicated significant inhibition of enzyme activity, suggesting potential therapeutic applications in managing metabolic syndromes.

Case Study 2: Neurological Applications

Another investigation examined the effects of this compound on neurotransmitter receptors. The results demonstrated that it could enhance receptor sensitivity, leading to improved synaptic transmission in animal models of depression.

Case Study 3: Anticancer Potential

Research conducted on various cancer cell lines revealed that derivatives of this compound could induce apoptosis through caspase activation pathways. These findings highlight its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Amine Protection : The primary amine group is protected using tert-butyl carbamate (Boc) under basic conditions (e.g., triethylamine in dichloromethane) to prevent side reactions .
  • Piperidine Functionalization : The piperidine ring is modified via nucleophilic substitution or reductive amination. For example, coupling 1-aminopropyl groups to the piperidine scaffold using carbodiimide-based coupling agents .
  • Deprotection : Final Boc removal with trifluoroacetic acid (TFA) in dichloromethane yields the free amine .
    Validation : Monitor reactions via TLC or LC-MS and confirm purity using HPLC (>95%) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How is the compound purified post-synthesis?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to isolate the product .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .
  • Analytical Confirmation : Verify purity via 1H^1H/13C^13C-NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .
  • Twinning Analysis : For crystals with twinning, apply SHELXD for structure solution and validate with R-factor convergence (<5%) .
  • Data Contradictions : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to resolve discrepancies in stereochemical assignments .

Q. What reaction conditions optimize functional group transformations (e.g., oxidation, reduction)?

  • Oxidation : Treat with hydrogen peroxide (30%) in acetic acid to convert sulfanyl groups to sulfoxides (monitor via IR at 1050 cm1^{-1}) .
  • Reduction : Use NaBH4_4 in methanol to reduce nitro groups to amines (confirm via TLC and 1H^1H-NMR loss of aromatic protons) .
  • Challenges : Competing side reactions (e.g., over-oxidation) require controlled stoichiometry and low temperatures (0–5°C) .

Q. How to address contradictions in spectroscopic data during characterization?

  • Multi-Technique Validation : Compare 1H^1H-NMR (e.g., integration ratios) with HRMS to confirm molecular weight.
  • Dynamic NMR : Resolve conformational equilibria (e.g., chair-flipping in piperidine) by variable-temperature NMR .
  • DFT Calculations : Simulate NMR chemical shifts using Gaussian software to match experimental data .

Q. What pharmacological applications are explored for this compound?

  • Drug Intermediate : Used as a precursor for kinase inhibitors or GPCR-targeting agents due to its amine and piperidine motifs .
  • Biological Assays : Test solubility (LogP ~2.5 predicted) and permeability in Caco-2 cells to assess bioavailability .
  • Toxicity Screening : Evaluate acute toxicity in vitro (e.g., HepG2 cell viability assays) before in vivo studies .

Methodological Notes

  • Contradictory Synthesis Reports : If literature methods yield inconsistent results (e.g., varying Boc deprotection conditions), optimize reaction time/temperature via Design of Experiments (DoE) .
  • Scale-Up Challenges : Transitioning from milligram to gram-scale may require switching from batch to flow chemistry for improved heat/mass transfer .

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